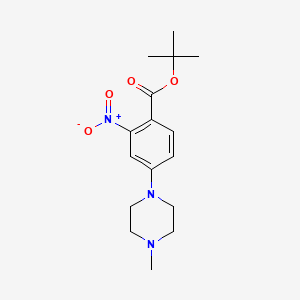

Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate involves various strategies. One approach includes the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in Pd(ii)-catalyzed decarboxylative acylation . Another synthesis method involves the amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate to yield tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, the synthesis of optical isomers of related compounds has been achieved through chiral column chromatography and deamination processes, which are crucial for the development of antilipidemic agents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS, 1H NMR, and elemental analysis . The absolute configurations of enantiomers of related compounds have been determined using X-ray analysis, which is essential for understanding their biological activity . Furthermore, the molecular structure of 4-tert-butylpyrazoles has been studied in both solid state and solution, providing insights into the buttressing effect of a 4-tert-butyl substituent .

Chemical Reactions Analysis

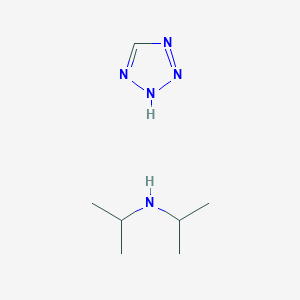

The tert-butyl group has been utilized in various chemical reactions. For example, 4-nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole, demonstrating the acid-catalyzed tert-butylation of heterocycles . This reactivity is further explored in the synthesis of 1-alkyl-5-nitro-1,2,3-triazoles, showcasing the versatility of the tert-butyl group in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by the presence of the tert-butyl group. The synthesis and characterization of 4-tert-butylbenzohydrazone and its metal complexes reveal the ligand to metal stoichiometry and coordination through ONO donor atoms . The presence of the tert-butyl group can affect the solubility, stability, and reactivity of the compounds, which is crucial for their application in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Chemical Synthesis and Pharmacological Studies

Histamine H4 Receptor Ligands : Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate derivatives were synthesized as ligands for the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).

Synthesis of Novel Bioactive Compounds : This compound, as part of a 1,2,4-oxadiazole series, was synthesized and characterized for its antitumor activity, demonstrating significant potency against various cell lines (Maftei et al., 2013).

Intermediate in mTOR Targeted Molecule Synthesis : Tert-butyl derivatives, including tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate, play a crucial role in the synthesis of mTOR targeted PROTAC molecules, highlighting their importance in the development of new anticancer drugs (Qi Zhang et al., 2022).

Chemical Structure and Reaction Studies

Structure-Activity Relationship Studies : Research into the structure-activity relationships of various compounds, including tert-butyl derivatives, has provided insights into their chemical properties and potential applications in medicinal chemistry (T. D. Sokolova et al., 1975).

Synthesis and Characterization : The synthesis and characterization of tert-butyl derivatives have been extensively studied, contributing to our understanding of their chemical behavior and potential applications in various fields, such as light stabilization and pharmaceuticals (Zuo Hong-liang, 2007).

Role in Supramolecular Chemistry : Tert-butyl derivatives, including tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate, have been studied for their role in the formation of supramolecular self-assembles, demonstrating the potential for creating complex molecular systems (E. Yushkova et al., 2012).

Antioxidant and Radical Trapping Properties : The study of tert-butyl derivatives in the context of antioxidants and radical stabilizers has been significant, with investigations into their reactions and potential applications in material science and biology (P. Carloni et al., 1993).

properties

IUPAC Name |

tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTUIHOIJCQTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672538 | |

| Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942271-61-6 | |

| Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942271-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-1-piperazinyl)-2-nitro-, 1,1-dimethylethyl ester benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

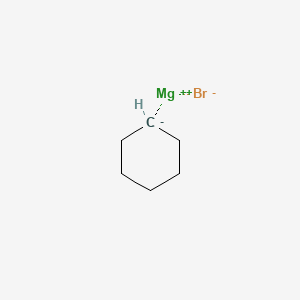

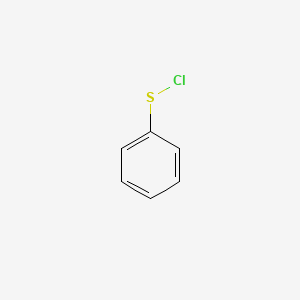

Synthesis routes and methods I

Procedure details

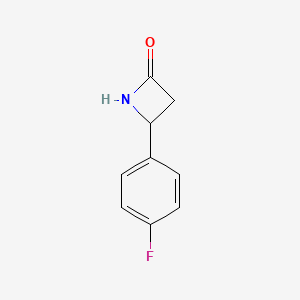

Synthesis routes and methods II

Procedure details

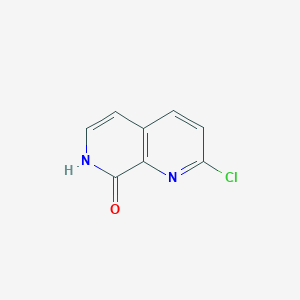

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)